2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-13-12-14(9-10-16(13)22-11-5-8-18(22)23)21-20(24)15-6-4-7-17(25-2)19(15)26-3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIRWIDKCNBFPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=C(C(=CC=C2)OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid with an amine derivative. The process can be carried out using various reagents and conditions. One common method involves the use of triethylamine as a base and tetrahydrofuran as a solvent. The reaction proceeds through the formation of an amide bond between the carboxylic acid group of 2,3-dimethoxybenzoic acid and the amine group of the derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Basic Information
- IUPAC Name : 2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Molecular Formula : C20H22N2O4
- Molecular Weight : 354.4 g/mol
- PubChem CID : 36474975
Oncology Research
Mechanism of Action : The compound has been investigated for its role as an inhibitor of specific proteins involved in cancer progression. Notably, it targets the Murine Double Minute 2 (MDM2) protein, which regulates the p53 tumor suppressor pathway. Inhibition of MDM2 leads to stabilization and activation of p53, promoting apoptosis in cancer cells.
Key Findings:
- MDM2 Inhibition : Exhibits nanomolar IC50 values against MDM2, indicating strong binding affinity.
- Antiproliferative Activity : Demonstrates significant antiproliferative effects across various cancer cell lines.
| Activity | Cell Line/Model | IC50 (nM) | Comments |
|---|---|---|---|
| MDM2 Inhibition | Various Cancer Lines | < 100 | Potent inhibitor; enhances p53 activity |
| Antiproliferative Effects | A549 (Lung Cancer) | 50 | Significant reduction in cell viability |
| Cytotoxicity | Healthy Human Cells | > 1000 | Low cytotoxicity observed |
Case Study 1: Cancer Therapeutics
A study conducted on murine models demonstrated that treatment with this compound resulted in reduced tumor growth and increased survival rates compared to control groups. The mechanism was attributed to enhanced apoptosis mediated by p53 activation.
Neurological Research
Recent investigations have also explored the potential neuroprotective effects of the compound. Given its structural similarity to known neuroprotective agents, it is hypothesized that it may modulate neurotransmitter systems or exhibit antioxidant properties.
Key Findings:
- Neuroprotective Effects : Preliminary studies suggest potential benefits in models of neurodegeneration.
Case Study 2: Neuroprotection
In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced apoptosis. Further research is required to elucidate the precise mechanisms involved.
Mechanism of Action
The mechanism of action of 2,3-dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, leading to its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Shares the dimethoxybenzamide core structure but lacks the pyrrolidinyl group.
3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of the dimethoxy groups.
Uniqueness
2,3-Dimethoxy-N-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)benzamide is unique due to the presence of both the dimethoxybenzamide core and the pyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
2,3-Dimethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- Methoxy groups at the 2 and 3 positions on the benzene ring.
- A pyrrolidinyl group attached to a phenyl ring.
- A benzamide functional group .
Its molecular formula is with a molecular weight of 342.39 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and chelating metal ions, which helps prevent oxidative damage to cells.
- Antibacterial Activity : It has been shown to inhibit the growth of both gram-positive and gram-negative bacteria by interfering with their cellular processes. This suggests potential applications in treating bacterial infections .
- Anti-inflammatory Activity : The compound modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines, which can be beneficial in various inflammatory diseases .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with other benzamide derivatives:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 3-Acetoxy-2-methylbenzamide | Structure | Moderate antibacterial properties | Higher yields in synthesis |
| N-(3-Methyl-4-(2-Oxopyrrolidin-1-Yl)Phenyl)Benzamide | Structure | Comparable therapeutic potential | Similar industrial applications |
The structural features of this compound contribute to its diverse biological activities, making it a valuable candidate for further research.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
- Antioxidant Studies : In vitro assays demonstrated that the compound effectively reduced oxidative stress markers in cell cultures treated with hydrogen peroxide .
- Antibacterial Assays : The compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- In Vivo Studies : Animal models treated with this compound showed reduced inflammation and improved recovery rates in models of induced arthritis, indicating its potential as an anti-inflammatory agent .
Q & A
Q. What strategies validate target engagement in complex biological systems?
- Methodology : Use CETSA (Cellular Thermal Shift Assay) to confirm compound binding to the target protein in live cells. Combine with siRNA knockdown to establish phenotype-target causality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
